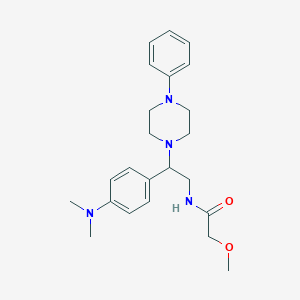

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2/c1-25(2)20-11-9-19(10-12-20)22(17-24-23(28)18-29-3)27-15-13-26(14-16-27)21-7-5-4-6-8-21/h4-12,22H,13-18H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBIZJABLICGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological interactions, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features multiple functional groups, including:

- Dimethylamino group : Suggests potential interactions with neurotransmitter systems.

- Piperazine ring : Known for modulating serotonin and dopamine receptors.

- Methoxyacetamide moiety : May influence solubility and receptor binding affinity.

Pharmacological Interactions

Research indicates that compounds similar in structure to this compound may exhibit significant biological activities, particularly in the central nervous system. Key interactions include:

- Dopamine D3 Receptors : The compound may act as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which are crucial for pain management and neuropsychiatric disorders .

- Serotonin Receptors : The piperazine component suggests potential modulation of serotonin pathways, relevant for treating depression and anxiety .

Therapeutic Potential

The compound's ability to interact with multiple receptor types positions it as a candidate for various therapeutic applications:

- Pain Management : Its dual-targeting ability may provide a multifaceted approach to analgesia.

- Mood Disorders : By modulating neurotransmitter release, it could offer therapeutic benefits for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Dimethylaminobenzamide | Dimethylamino group | Analgesic properties |

| 4-Phenylpiperazine | Piperazine ring | Serotonin receptor modulation |

| Eticlopride | Piperazine derivative | Dopamine D2 receptor antagonist |

| This compound | Dimethylamino + piperazine + methoxyacetamide | Dual-targeting at mu-opioid and dopamine receptors |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- Neurotransmitter Modulation : Research indicates that similar compounds can significantly modulate neurotransmitter release, which is critical in managing neuropsychiatric disorders .

- Analgesic Efficacy : A study demonstrated that compounds targeting both opioid and dopamine receptors provided enhanced analgesic effects compared to those targeting a single receptor type .

- Safety Profile : Preliminary investigations into the safety profile of related compounds suggest a favorable outcome; however, further studies are necessary to fully understand the long-term effects .

Q & A

Basic: What are the critical steps in synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide?

Methodological Answer:

Synthesis involves multi-step organic reactions, typically starting with piperazine derivatives and aryl halides. Key steps include:

- Amide bond formation : Reacting a methoxyacetamide precursor with a substituted ethylamine intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to introduce the phenylpiperazine moiety. Catalysts like Pd(OAc)₂ and ligands (Xantphos) improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry of the dimethylaminophenyl and methoxyacetamide groups. Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while the methoxy group shows a singlet at δ 3.3–3.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 452.2452) and detects impurities .

- HPLC : Quantifies purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptor binding) may arise from:

- Assay conditions : Variations in buffer pH, temperature, or cell lines (HEK293 vs. CHO). Standardize protocols per ICH guidelines .

- Isomerism : Check for unintended stereochemistry via chiral HPLC or X-ray crystallography .

- Metabolic interference : Use liver microsome assays (e.g., human CYP3A4) to identify metabolites that alter activity .

Advanced: What strategies optimize selectivity for neurotransmitter targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the phenylpiperazine group (e.g., fluorophenyl substitution increases 5-HT₁A affinity) .

- Molecular docking : Use AutoDock Vina to predict interactions with receptor subtypes (e.g., hydrophobic pockets in D₂ vs. 5-HT₂A) .

- In vitro assays : Compare binding in transfected cells (e.g., D₂ receptor Ki = 12 nM vs. 5-HT₁A Ki = 8 nM) to validate selectivity .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C indicates solid-state stability) .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation products (e.g., demethylation via HPLC) .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

- In silico tools : Use GLORY or Meteor to predict Phase I/II metabolism. For example, demethylation of the dimethylamino group is a likely pathway .

- Density Functional Theory (DFT) : Calculate activation energies for oxidation reactions (e.g., CYP-mediated N-dealkylation) .

- Validation : Compare predictions with in vitro hepatocyte assays (human/mouse) to refine models .

Basic: What are the primary pharmacological targets of this compound?

Methodological Answer:

- Serotonin receptors : High affinity for 5-HT₁A (Ki < 10 nM) due to the phenylpiperazine moiety .

- Dopamine receptors : Moderate D₂ antagonism (IC₅₀ = 50 nM) attributed to the ethylacetamide backbone .

- Off-target effects : Screen for histamine H₁ or adrenergic α₁ activity using radioligand binding assays .

Advanced: How to analyze cross-reactivity with structurally similar compounds?

Methodological Answer:

- SAR libraries : Synthesize analogs (e.g., replacing methoxy with ethoxy) and test in parallel .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) to compare affinity profiles .

- Crystallography : Resolve co-crystal structures with targets (e.g., 5-HT₁A) to identify critical hydrogen bonds .

Advanced: What experimental designs mitigate synthetic byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity) using a factorial approach to minimize impurities .

- In-line monitoring : Use FTIR or ReactIR to detect intermediates and adjust conditions in real time .

- Green chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) to reduce side reactions .

Advanced: How to validate target engagement in vivo?

Methodological Answer:

- PET tracers : Radiolabel the compound with ¹¹C (half-life 20.4 min) for dynamic imaging in rodent brains .

- Microdialysis : Measure extracellular dopamine/serotonin levels in the prefrontal cortex post-administration .

- Knockout models : Compare effects in wild-type vs. 5-HT₁A⁻/⁻ mice to confirm receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.